molecular formula C21H23NO3 B1663149 3-Quinuclidinyl benzilate CAS No. 6581-06-2

3-Quinuclidinyl benzilate

Cat. No. B1663149
CAS RN: 6581-06-2
M. Wt: 337.4 g/mol
InChI Key: HGMITUYOCPPQLE-UHFFFAOYSA-N
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Description

3-Quinuclidinyl benzilate (QNB), also known by its NATO code BZ, is an odorless and bitter-tasting military incapacitating agent . It is an antagonist of muscarinic acetylcholine receptors . The structure of QNB is the ester of benzilic acid with an alcohol derived from quinuclidine .


Molecular Structure Analysis

QNB has the molecular formula C21H23NO3 . Its IUPAC name is 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate .


Chemical Reactions Analysis

QNB is stable in most solvents, with a half-life of three to four weeks in moist air . It is extremely persistent in soil and water and on most surfaces . QNB is soluble in water, soluble in dilute acids, trichloroethylene, dimethylformamide, and most organic solvents, and insoluble with aqueous alkali .


Physical And Chemical Properties Analysis

QNB is a white crystalline powder with a bitter taste . It has a melting point of 164 to 165 °C and a boiling point of 322 °C . It is stable in most solvents, with a half-life of three to four weeks in moist air . It is extremely persistent in soil and water and on most surfaces . QNB is soluble in water, soluble in dilute acids, trichloroethylene, dimethylformamide, and most organic solvents, and insoluble with aqueous alkali .

Safety And Hazards

QNB is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate
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InChI

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2
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InChI Key

HGMITUYOCPPQLE-UHFFFAOYSA-N
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Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
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Molecular Formula

C21H23NO3
Record name 3-QUINUCLIDINYL BENZILATE
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DSSTOX Substance ID

DTXSID00894168
Record name 3-Quinuclidinyl benzilate
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Molecular Weight

337.4 g/mol
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Physical Description

3-quinuclidinyl benzilate is a colorless liquid, odorless to fruity., Crystals; [Sax] Odorless and nonirritating; [USAMRICD, p. 141]
Record name 3-QUINUCLIDINYL BENZILATE
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Record name Quinuclidinyl benzilate
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Solubility

Stable in most solvents ... soluble in propylene glycol, DMSO, and other solvents.
Record name BZ
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Density

Decomposition point begins at 170 °C. Complete in 2 hours at 200 °C. Rate of hydrolysis: 25 °C at pH 7.0, about 4 weeks; at pH 9, 16 days, 16 hours; at pH 13, 1.8 minutes. Solid bulk density: 0.51 g/cu cm
Record name BZ
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Vapor Density

11.6 (Air = 1)
Record name BZ
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Mechanism of Action

BZ is a glycolate anticholinergic compound related to atropine, scopolamine, and hyoscyamine (others). ... Acting as a competitive inhibitor of acetylcholine at postsynaptic and postjunctional muscarinic receptor sites in smooth muscle, exocrine glands, autonomic ganglia, and the brain, BZ decreases the effective concentration of acetylcholine seen by receptors at these sites. Thus, BZ causes peripheral nervous system (PNS) effects that in general are the opposite of those seen in nerve agent poisoning., The agent BZ and other anticholinergic glycolates act as competitive inhibitors of the neurotransmitter acetylcholine neurons (1) at postjunctional muscarinic receptors in cardiac and smooth muscle and in exocrine (ducted) glands and (2) at postsynaptic receptors in neurons. As the concentration of BZ at these sites increases, the proportion of receptors available for binding to acetylcholine decreases and the end organ "sees" less acetylcholine. (One way of visualizing this process is to imagine BZ coating the surface of the end organ and preventing acetylcholine from reaching its receptors.) Because BZ has little to no agonist activity with respect to acetylcholine, high concentrations of BZ essentially substitute a "dud" for acetylcholine at these sites and lead to clinical effects reflective of understimulation of end organs., QNB's pharmacologic activity is similar to other anticholinergic drugs (eg, atropine) but with a much longer duration of action. ... QNB acts by competitively inhibiting muscarinic receptors. Muscarinic receptors primarily are associated with the parasympathetic nervous system, which innervates numerous organ systems, including the eye, heart, respiratory system, skin, gastrointestinal tract, and bladder. Sweat glands, innervated by the sympathetic nervous system, also are modulated by muscarinic receptors.
Record name BZ
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Product Name

3-Quinuclidinyl benzilate

Color/Form

Crystalline solid, Vapors colorless

CAS RN

6581-06-2
Record name 3-QUINUCLIDINYL BENZILATE
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Record name 3-Quinuclidinyl benzilate
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Record name BZ
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Melting Point

164 °C
Record name BZ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,670
Citations
WJ Rzeszotarski, DW McPherson… - Journal of medicinal …, 1988 - ACS Publications
All of the optical isomers of the muscarinic antagonists 3-(l-azabicyclo [2.2. 2] octyl) a-hydroxy-a, a-diphenylacetate (3-quinuclidinyl benzilate, QNB, 1), 3-(l-azabicyclo [2.2. 2] octyl) …
Number of citations: 53 pubs.acs.org
GW Kabalka, SB Mathur, YZ Gai - Organic Preparations and …, 1990 - Taylor & Francis
3-Quinuclidinyl benzilate (QNB) has been shown to be an effective muscarinic antagonist.] Radioiodinated analogs of QNB have been used effectively for myocardial imaging. 2 …
Number of citations: 4 www.tandfonline.com
WJ Rzeszotarski, RE Gibson… - Journal of Medicinal …, 1982 - ACS Publications
A number of analogues of 3-quinuclidinyl benzilate (QNB) have been synthesized and their affinities to muscarinic receptor from rat or dog ventricular muscle measured. We have …
Number of citations: 47 pubs.acs.org
LT Sniegoski, GD Byrd, E White V - Journal of Labelled …, 1989 - Wiley Online Library
… The labeled 3-quinuclidinyl benzilate (lo) was synthesized by the sodium methoxide-catalyzed transesterification of (8) with (6) [8,9]. A 44.3% yield of (u) containing 94 atom % "0 and …
DO Kiesewetter, JV Silverton… - Journal of medicinal …, 1995 - ACS Publications
Previously,(ñ)-quinuclidinyl CR)-4-iodobenzilate (CR, fi)-IQNB), a muscarinic receptor antagonist, has been labeled with 123I and 125I for use in in vitro and in vivo studies in animals …
Number of citations: 36 pubs.acs.org
WC Eckelman, WJ Rzeszotarski… - Journal of …, 1984 - Wiley Online Library
… , nonradioactive analogues of 3-quinuclidinyl benzilate (I) … Keyphrases 0 3-Quinuclidinyl benzilate-analogues, binding … -development of 3-quinuclidinyl benzilate analogues for gamma-…
Number of citations: 40 onlinelibrary.wiley.com
GD Byrdt, RC Paule, LC Sander… - Journal of analytical …, 1992 - academic.oup.com
… One of the materials scheduled for disposal is the hallucinogenic agent 3-quinuclidinyl benzilate (QNB), code-named BZ. The destruction of current stockpiles of QNB has the potential …
Number of citations: 31 academic.oup.com
J Misik, J Vanek, K Musilek, J Kassa - Behavioural brain research, 2014 - Elsevier
3-Quinuclidinyl benzilate (QNB) represents a non-selective, competitive antagonist of cholinergic receptors, which has been previously used to generate cognitive deficits in animal …
Number of citations: 16 www.sciencedirect.com
GD Byrd, LT Sniegoski, VE White - Journal of Research of the …, 1988 - ncbi.nlm.nih.gov
The compound 3-quinuclidinyl benzilate (BZ) is a potent muscarinic cholinergic antagonist that can produce incapacitation at very small doses [1, 2]. As such it can be used as a …
Number of citations: 9 www.ncbi.nlm.nih.gov
M Uher, M Mžik, JŽ Karasová, D Herman… - … of Pharmaceutical and …, 2020 - Elsevier
… and metabolism of 3-quinuclidinyl benzilate was studied … The biotransformation of 3-quinuclidinyl benzilate in rat brain … identification of 3-quinuclidinyl benzilate metabolites in a broad …
Number of citations: 3 www.sciencedirect.com

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